2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide
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Overview
Description
2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two 2-methyl-5-nitroimidazole groups linked by an acetamide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide typically involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form an intermediate, which is then reacted with another equivalent of 2-methyl-5-nitroimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
Scientific Research Applications
2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide involves its interaction with specific molecular targets and pathways. The nitroimidazole groups are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic bacteria and protozoa.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Another nitroimidazole compound used for its antiparasitic and antibacterial activities.
Secnidazole: A nitroimidazole with a longer half-life, used for treating bacterial infections.
Uniqueness
2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide is unique due to its dual nitroimidazole structure, which may enhance its antimicrobial efficacy and broaden its spectrum of activity compared to other single nitroimidazole compounds.
Properties
CAS No. |
154094-96-9 |
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Molecular Formula |
C12H17N7O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20) |
InChI Key |
KMCIIMXLGQMJCT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Synonyms |
2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide |
Origin of Product |
United States |
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